molecular formula C13H7FN2O2 B6388569 6-(5-Cyano-2-fluorophenyl)picolinic acid CAS No. 1261954-70-4

6-(5-Cyano-2-fluorophenyl)picolinic acid

Cat. No.: B6388569
CAS No.: 1261954-70-4
M. Wt: 242.20 g/mol
InChI Key: CIWMDVYKIUKYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Cyano-2-fluorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a cyano group and a fluorine atom on the phenyl ring, which is attached to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Cyano-2-fluorophenyl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-Cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-(5-Cyano-2-fluorophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Cyano-2-fluorophenyl)picolinic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-10-5-4-8(7-15)6-9(10)11-2-1-3-12(16-11)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWMDVYKIUKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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